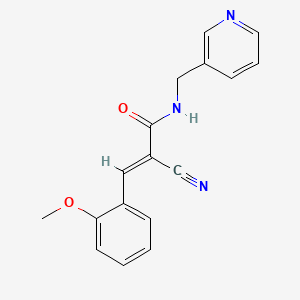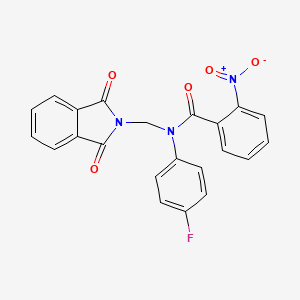![molecular formula C22H20N4O5S B15039531 N-methyl-N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide](/img/structure/B15039531.png)
N-methyl-N-[4-({(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE: is a complex organic compound with a unique structure that includes a nitrophenyl group, a hydrazinecarbonyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazinecarbonyl group.
Introduction of the Nitro Group: The nitrophenyl group is introduced through nitration reactions, typically using concentrated nitric acid and sulfuric acid.
Formation of the Benzenesulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can yield various substituted sulfonamides.
Scientific Research Applications
N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE can be compared with other similar compounds, such as:
N-[(2-chlorophenyl)methyl]-N-(4-{N’-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}phenyl)methanesulfonamide: This compound has a similar structure but with a chlorophenyl group instead of a methyl group.
4-METHYL-N-(4-NITROPHENYL)BENZENE-SULFONAMIDE: This compound has a similar sulfonamide group but lacks the hydrazinecarbonyl group.
The uniqueness of N-METHYL-N-(4-{N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENESULFONAMIDE lies in its combination of functional groups, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N4O5S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C22H20N4O5S/c1-16(17-8-14-20(15-9-17)26(28)29)23-24-22(27)18-10-12-19(13-11-18)25(2)32(30,31)21-6-4-3-5-7-21/h3-15H,1-2H3,(H,24,27)/b23-16+ |
InChI Key |
PGDYIHFGMLAWBN-XQNSMLJCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4-bromophenyl)imino]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B15039454.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B15039461.png)
![(5E)-3-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15039464.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15039467.png)
![N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]thiophene-2-carboxamide](/img/structure/B15039480.png)
![3-(4-bromophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15039483.png)
![4-{5-ethyl-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl benzoate](/img/structure/B15039495.png)

![N-(butan-2-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15039512.png)
![2-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B15039528.png)
![(5E)-5-({2-[(2,4-Dichlorophenyl)methoxy]-4-(diethylamino)phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15039532.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B15039543.png)
![5-({4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxyphenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B15039546.png)

